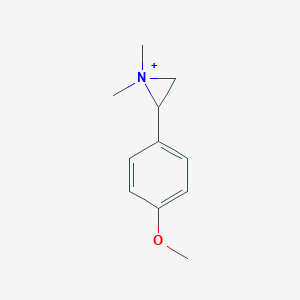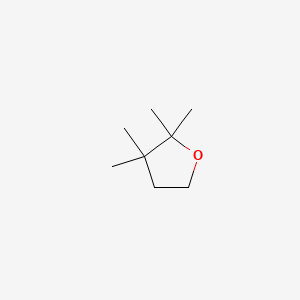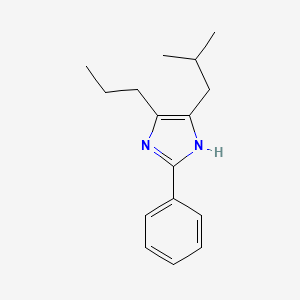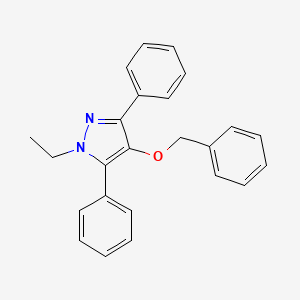
2-(4-Methoxyphenyl)-1,1-dimethylaziridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-1,1-dimethylaziridin-1-ium is a synthetic organic compound characterized by the presence of an aziridinium ion, a three-membered nitrogen-containing ring, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,1-dimethylaziridin-1-ium typically involves the reaction of 4-methoxyphenylamine with a suitable aziridine precursor under controlled conditions. One common method includes the use of a strong base to deprotonate the amine, followed by nucleophilic substitution with an aziridine derivative. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the aziridinium ion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)-1,1-dimethylaziridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as halides or amines replace the aziridinium ion.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Halides, amines; reactions are carried out in polar aprotic solvents like DMF or THF, often at elevated temperatures.
Major Products Formed
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-1,1-dimethylaziridin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical reactivity.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-1,1-dimethylaziridin-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridinium ion can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside: A salidroside analogue with neuroprotective properties.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with phenylamino and phenol moieties.
2-Methoxyphenyl isocyanate: A chemoselective reagent used in organic synthesis.
Uniqueness
2-(4-Methoxyphenyl)-1,1-dimethylaziridin-1-ium is unique due to its aziridinium ion structure, which imparts distinct reactivity and potential for covalent modification of biomolecules. This makes it a valuable tool in both chemical and biological research, offering advantages over other similar compounds in terms of specificity and versatility.
Propiedades
Número CAS |
58778-00-0 |
|---|---|
Fórmula molecular |
C11H16NO+ |
Peso molecular |
178.25 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-1,1-dimethylaziridin-1-ium |
InChI |
InChI=1S/C11H16NO/c1-12(2)8-11(12)9-4-6-10(13-3)7-5-9/h4-7,11H,8H2,1-3H3/q+1 |
Clave InChI |
XQOOXIWHKHQUCW-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CC1C2=CC=C(C=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14598230.png)
![Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate](/img/structure/B14598239.png)




![N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide](/img/structure/B14598262.png)


![2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine](/img/structure/B14598291.png)
![2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate](/img/structure/B14598295.png)
